molecular formula C15H19N3S B2488968 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole CAS No. 2034511-57-2

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole

Cat. No. B2488968
CAS RN: 2034511-57-2
M. Wt: 273.4
InChI Key: KBRDNUZFMZNILU-UHFFFAOYSA-N
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Description

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is a compound belonging to the thiazole group of molecules. It is related to heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles, which are useful as antifungal and antibacterial agents .


Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of benzimidazole derivatives conventionally, where the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole can be determined using various spectroscopic techniques. For example, the structure of a similar compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was assigned by HRMS, IR, 1H and 13C NMR experiments .

Scientific Research Applications

properties

IUPAC Name

2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-13-16-14(12-19-13)11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRDNUZFMZNILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole

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